molecular formula C14H11N3O3 B4456825 N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide

Cat. No.: B4456825
M. Wt: 269.25 g/mol
InChI Key: DBJDDDJNUHIOFU-UHFFFAOYSA-N
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Description

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide is a compound that belongs to the class of oxadiazole derivatives.

Future Directions

The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as medicinal chemistry, material science, and the development of energetic materials .

Mechanism of Action

Target of Action

The compound N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide, also known as N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-furamide, is a derivative of 1,2,4-oxadiazole . The primary targets of this compound are various types of bacteria and fungi, including Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) . These organisms are responsible for serious plant diseases that can result in significant crop loss .

Mode of Action

It is known that 1,2,4-oxadiazole derivatives exhibit a broad spectrum of biological activities, including antibacterial effects . The compound interacts with its targets, leading to their inhibition and ultimately their death

Biochemical Pathways

The compound affects the biochemical pathways of the target organisms, leading to their inhibition . The specific pathways affected depend on the target organism. For example, in the case of Xoo and Xoc, the compound disrupts the organisms’ normal functioning, leading to their death .

Pharmacokinetics

It is known that 1,2,4-oxadiazole derivatives, in general, show good hydrolytic and metabolic stability This suggests that the compound may have favorable ADME properties, which could contribute to its bioavailability

Result of Action

The result of the compound’s action is the inhibition of the growth of the target organisms . In the case of Xoo and Xoc, the compound has been shown to have strong antibacterial effects, leading to the death of these organisms . This results in the prevention of the diseases caused by these organisms, thereby protecting the crops.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, the presence of other organisms, the pH of the environment, temperature, and other factors can affect the compound’s action . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures (around 180°C) . This reaction leads to the formation of the oxadiazole ring, which is a key structural component of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups .

Scientific Research Applications

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives such as:

Uniqueness

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide is unique due to its specific substitution pattern and the presence of both oxadiazole and furan rings. This combination imparts distinct biological and chemical properties, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-9-15-14(20-17-9)10-5-2-3-6-11(10)16-13(18)12-7-4-8-19-12/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJDDDJNUHIOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CC=C2NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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